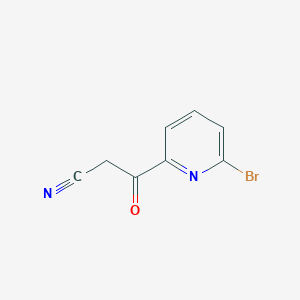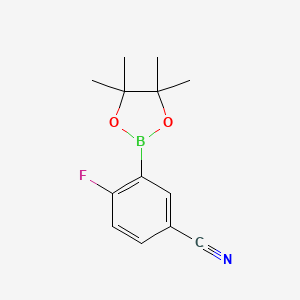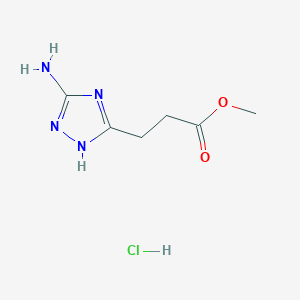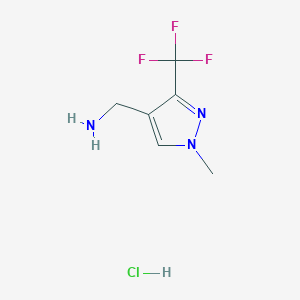![molecular formula C12H16S2 B1442309 2-Hexylthieno[3,2-b]thiophene CAS No. 944826-48-6](/img/structure/B1442309.png)
2-Hexylthieno[3,2-b]thiophene
Overview
Description
2-Hexylthieno[3,2-b]thiophene is a type of organic compound that is part of the thienothiophene family . Thienothiophenes are important materials for organic electronic and optoelectronic applications . They are used in the design of novel nonlinear optical (NLO) systems and have been investigated for their physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of 3-alkylthieno[3,2-b]thiophenes has been reduced to two steps in good yields, through the preparation of the mono ketone, i.e., 1-(thiophene-3-ylthio)alkan-2-one, from 3-bromothiophene and ring formation reaction . All compounds were prepared using Pd-catalyzed Stille or Suzuki coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two fused thiophene units. The presence of two sulfur atoms makes them electron-rich, enabling them to be used as electron-donating moieties in the construction of semiconductors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the preparation of the mono ketone from 3-bromothiophene and a ring formation reaction . The compounds were prepared using Pd-catalyzed Stille or Suzuki coupling reactions .Scientific Research Applications
Optoelectronic Applications
2-Hexylthieno[3,2-b]thiophene has been employed in high-performance optoelectronic applications. A study synthesized an asymmetric small molecule comprising anthracene and alkylated thienothiophene (2-(anthracen-2-yl)-5-hexylthieno[3,2-b]thiophene), which exhibited good thermal stability and high photoresponsivity, indicating efficient photoconductive behavior in single-crystal form (Jang et al., 2015).
Organic Field Effect Transistors and Photovoltaic Cells
This compound-containing conjugated molecules were synthesized for use in field-effect transistors and organic photovoltaic cells. These molecules exhibited good solubility in organic solvents, impressive self-film, and crystal-forming properties. In organic photovoltaic cells, they demonstrated improved power conversion efficiency (Jo et al., 2012).
Polymer Solar Cells
Benzo[1,2-b:4,5-b′]dithiophene and thieno[3,4-c]pyrrole-4,6-dione based copolymers incorporating this compound showed significant improvement in polymer photovoltaic devices. The performance enhancement was attributed to efficient power conversion efficiency and short-circuit current (Liu et al., 2015).
Design of Rigid Extended Thienoacenes
This compound was used as a structural unit in the synthesis of rigid extended star-shaped thienoacenes. These molecules demonstrated significant rigidity and influenced the optoelectronic and solid-state properties, important for electronic applications (Magnan et al., 2016).
Organic Photovoltaic Cells
Research on low bandgap semiconducting polymers incorporating this compound showed promising results for high-performance single and tandem organic photovoltaic cells. The specific compound studied demonstrated desirable optical bandgap and energy levels for efficient photovoltaic applications (Kim et al., 2014).
Properties
IUPAC Name |
5-hexylthieno[3,2-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16S2/c1-2-3-4-5-6-10-9-12-11(14-10)7-8-13-12/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAKIVFJBNNOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(S1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


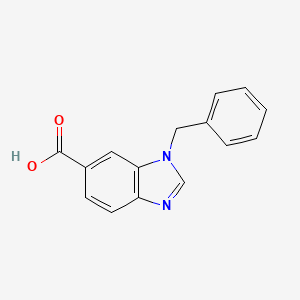
![4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B1442230.png)

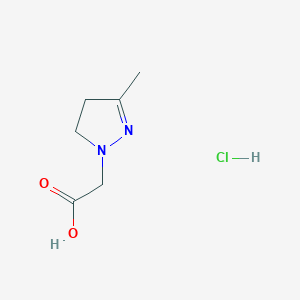
![Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1442237.png)



